Cas no 73549-48-1 (2-(4-acetamidophenyl)-2-oxoacetic acid)

2-(4-acetamidophenyl)-2-oxoacetic acid 化学的及び物理的性質
名前と識別子
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- Benzeneacetic acid, 4-(acetylamino)-α-oxo-
- 2-(4-Acetamidophenyl)-2-oxoacetic acid
- 2-(4-acetamidophenyl)-2-oxoacetic acid
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- MDL: MFCD11103007
- インチ: 1S/C10H9NO4/c1-6(12)11-8-4-2-7(3-5-8)9(13)10(14)15/h2-5H,1H3,(H,11,12)(H,14,15)
- InChIKey: UFVLZQLMKNSJDY-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC(NC(=O)C)=CC=1)(=O)C(=O)O
2-(4-acetamidophenyl)-2-oxoacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1309580-100mg |
2-(4-Acetamidophenyl)-2-oxoacetic acid |
73549-48-1 | 95% | 100mg |
¥11502.00 | 2024-07-28 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01018137-1g |
2-(4-Acetamidophenyl)-2-oxoacetic acid |
73549-48-1 | 95% | 1g |
¥3717.0 | 2024-04-18 | |
Enamine | EN300-202054-2.5g |
2-(4-acetamidophenyl)-2-oxoacetic acid |
73549-48-1 | 95% | 2.5g |
$2408.0 | 2023-09-16 | |
Enamine | EN300-202054-0.5g |
2-(4-acetamidophenyl)-2-oxoacetic acid |
73549-48-1 | 95% | 0.5g |
$959.0 | 2023-09-16 | |
Enamine | EN300-202054-10g |
2-(4-acetamidophenyl)-2-oxoacetic acid |
73549-48-1 | 95% | 10g |
$5283.0 | 2023-09-16 | |
Aaron | AR01B9G8-5g |
2-(4-acetamidophenyl)-2-oxoacetic acid |
73549-48-1 | 95% | 5g |
$4923.00 | 2023-12-15 | |
1PlusChem | 1P01B97W-10g |
2-(4-acetamidophenyl)-2-oxoacetic acid |
73549-48-1 | 95% | 10g |
$6592.00 | 2024-04-21 | |
Ambeed | A1067511-1g |
2-(4-Acetamidophenyl)-2-oxoacetic acid |
73549-48-1 | 95% | 1g |
$541.0 | 2024-04-17 | |
Enamine | EN300-202054-5.0g |
2-(4-acetamidophenyl)-2-oxoacetic acid |
73549-48-1 | 95% | 5.0g |
$3562.0 | 2023-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1309580-50mg |
2-(4-Acetamidophenyl)-2-oxoacetic acid |
73549-48-1 | 95% | 50mg |
¥7689.00 | 2024-07-28 |
2-(4-acetamidophenyl)-2-oxoacetic acid 関連文献
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
2-(4-acetamidophenyl)-2-oxoacetic acidに関する追加情報
2-(4-Acetamidophenyl)-2-Oxoacetic Acid: A Comprehensive Overview
2-(4-Acetamidophenyl)-2-oxoacetic acid, also known by its CAS number 73549-48-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure and properties, has garnered attention due to its potential applications in drug development and as a building block in organic synthesis. The molecule consists of a phenyl ring substituted with an acetamide group at the para position, connected to a 2-oxoacetic acid moiety. This combination of functional groups imparts distinctive chemical and biological properties to the compound.
The synthesis of 2-(4-acetamidophenyl)-2-oxoacetic acid has been explored through various methodologies, including condensation reactions and oxidative processes. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity, making it more accessible for research and industrial applications. The compound's stability under different conditions has also been investigated, revealing its susceptibility to hydrolysis under acidic or basic conditions, which is crucial for its storage and handling.
From a biological standpoint, 2-(4-acetamidophenyl)-2-oxoacetic acid has demonstrated intriguing bioactivity in vitro. Research has shown that it exhibits moderate inhibitory effects on certain enzymes, such as tyrosinase and acetylcholinesterase, suggesting potential applications in the treatment of neurodegenerative diseases or skin pigmentation disorders. Additionally, studies on its cytotoxicity against cancer cell lines have revealed selective toxicity, which could be further explored in oncology research.
The structural versatility of this compound makes it an attractive candidate for further modification. Scientists have been experimenting with substituent variations to enhance its bioavailability and pharmacokinetic properties. For instance, the introduction of electron-withdrawing groups on the phenyl ring has been shown to improve solubility and absorption rates, which are critical factors for drug delivery systems.
In terms of industrial applications, 2-(4-acetamidophenyl)-2-oxoacetic acid serves as an intermediate in the synthesis of more complex molecules. Its role in peptide synthesis and as a precursor for bioactive compounds underscores its importance in medicinal chemistry. Furthermore, advancements in green chemistry have led to the development of environmentally friendly methods for synthesizing this compound, aligning with current sustainability goals.
Recent breakthroughs in computational chemistry have also shed light on the molecular interactions of 2-(4-acetamidophenyl)-2-oxoacetic acid. Quantum mechanical studies have provided insights into its electronic structure and reactivity patterns, aiding in the design of more efficient synthetic pathways and predictive modeling for drug discovery.
In conclusion, 2-(4-acetamidophenyl)-2-oxoacetic acid, with its unique chemical properties and diverse applications, continues to be a focal point in scientific research. As ongoing studies unravel more about its potential uses and mechanisms of action, this compound is poised to make significant contributions to various fields within chemistry and pharmacology.
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